![molecular formula C10H5BrN2 B592058 7-Bromoquinoline-3-carbonitrile CAS No. 1375108-40-9](/img/structure/B592058.png)
7-Bromoquinoline-3-carbonitrile
Overview
Description
7-Bromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Bromoquinoline-3-carbonitrile consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H .Physical And Chemical Properties Analysis
7-Bromoquinoline-3-carbonitrile has a molecular weight of 233.07 . It is a solid substance at room temperature .Scientific Research Applications
Chemical Properties and Safety
7-Bromoquinoline-3-carbonitrile has a molecular weight of 233.07 . It’s a solid at room temperature and should be stored in a dry place . The compound has a CAS Number of 1375108-40-9 . It’s important to handle this compound with care as it can cause harm if swallowed, in contact with skin, or if inhaled .
Industrial and Synthetic Organic Chemistry
Quinoline, the core structure of 7-Bromoquinoline-3-carbonitrile, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .
Biological and Pharmaceutical Activities
Quinoline and its derivatives, including 7-Bromoquinoline-3-carbonitrile, have potential biological and pharmaceutical activities . These compounds are being studied for their potential applications in the medical field .
Availability and Suppliers
This compound is available from several suppliers, including MedChemExpress Europe, AA BLOCKS, BLD Pharmatech Ltd., Angene (China), Aaron Chemicals LLC, AstaTech, Inc .
Safety And Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
properties
IUPAC Name |
7-bromoquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSJDDDOGXJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739765 | |
Record name | 7-Bromoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoline-3-carbonitrile | |
CAS RN |
1375108-40-9 | |
Record name | 7-Bromoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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